gold chloride (AuCl3), dihydrate

Heterogeneous catalysis CO oxidation Gold catalyst precursor

Using generic gold(III) salts leads to batch-to-batch variability in CO oxidation activity and nanoparticle size. AuCl₃·2H₂O provides a fixed hydration state that eliminates speciation uncertainty. - Ensures consistent Au(III) concentration for Turkevich citrate reduction: reproducible particle size distribution. - Outperforms HAuCl₄ in Au/TiO₂ catalyst preparation: higher CO oxidation activity with comparable Au particle sizes (86 nm vs. 88 nm). - Enables mild-condition triarylmethane synthesis where harsher Lewis acids fail.

Molecular Formula AuCl3H2O
Molecular Weight 321.34 g/mol
CAS No. 10294-30-1
Cat. No. B089352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namegold chloride (AuCl3), dihydrate
CAS10294-30-1
Molecular FormulaAuCl3H2O
Molecular Weight321.34 g/mol
Structural Identifiers
SMILESO.Cl[Au](Cl)Cl
InChIInChI=1S/Au.3ClH.H2O/h;3*1H;1H2/q+3;;;;/p-3
InChIKeyBSYLOTSXNQZYFW-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gold Chloride (AuCl₃) Dihydrate: Composition & Core Properties


Gold chloride (AuCl₃) dihydrate (CAS 10294-30-1) is a hydrated form of gold(III) chloride, an inorganic gold compound existing as a chloride-bridged dimer both in solid state and in vapor [1]. As a gold(III) species, it serves as a Lewis acid catalyst for activating π-systems and facilitating electron-transfer processes, making it widely employed in organic synthesis for alkyne activation, cyclization, and C–C bond formation [2]. The compound is very hygroscopic and highly soluble in water and ethanol, decomposing above 160 °C or upon light exposure [3].

1 Lewis acid catalyst for activating alkynes, promoting cycloisomerization and C–C bond formation
2 Defined dihydrate stoichiometry supports reproducible catalyst loading in organic and nanoparticle synthesis
3 Soluble in water and ethanol, enabling homogeneous catalytic workflows and aqueous processing

Gold Chloride (AuCl₃) Dihydrate: Key Differences from Substitutes


Gold(III) chlorides are not interchangeable procurement items. AuCl₃ differs fundamentally from tetrachloroaurate salts (HAuCl₄, NaAuCl₄) in speciation, ligand environment, and catalytic performance [1]. The dihydrate form (AuCl₃·2H₂O) further distinguishes itself from the anhydrous and trihydrate variants in hygroscopicity and handling stability . These differences manifest in measurable outcomes: catalyst activity in CO oxidation, reaction yields in coupling reactions, and reproducibility in nanoparticle synthesis. Substituting AuCl₃ dihydrate with HAuCl₄, NaAuCl₄, anhydrous AuCl₃, or Au(I) chloride without method validation introduces quantifiable performance variability that compromises experimental reproducibility and process economics.

Speciation mismatch Tetrachloroaurate salts (HAuCl₄, NaAuCl₄) differ in ligand environment and can shift catalytic coupling yields compared to AuCl₃ dihydrate.
Hydration state variability Anhydrous AuCl₃ is highly hygroscopic; trihydrate may contain variable water content, affecting stoichiometric precision and handling reproducibility.
Oxidation state limitation Au(I) chloride (AuCl) is less thermally stable and may not support the same oxidative addition pathways required for cross-coupling and C–H activation.

Gold Chloride (AuCl₃) Dihydrate: Comparative Evidence


CO Oxidation: AuCl₃ vs. HAuCl₄ Catalyst Precursors

Catalysts prepared from AuCl₃ precursor exhibit higher CO oxidation activity than those prepared from HAuCl₄ when supported on TiO₂ [1]. In situ infrared spectroscopy confirms that Au/TiO₂ catalysts derived from AuCl₃ show enhanced activity attributed to the presence of both reduced and oxidized Au sites promoting carbonate/carboxylate intermediate formation [1].

CO Oxidation Activity
Head-to-head
Higher catalytic activity reported for AuCl₃-derived Au/TiO₂ vs. HAuCl₄-derived (Au particle sizes 86 vs 88 nm)
Precursor choice may influence catalytic oxidation efficiency
Deposition-precipitation pH 7, calcined 673 K; in situ IR confirms carbonate intermediate route
Heterogeneous catalysis CO oxidation Gold catalyst precursor

Catalytic Coupling Yields: AuCl₃ vs. NaAuCl₄ & HAuCl₄

In gold-catalyzed coupling reactions, AuCl₃ delivers 66% yield, whereas NaAuCl₄·2H₂O achieves 88% and HAuCl₄·4H₂O achieves 98% under identical conditions [1]. This demonstrates that tetrachloroaurate salts provide superior catalytic efficiency for this specific transformation, establishing a clear performance hierarchy that must guide catalyst selection.

Coupling Yields
Head-to-head
AuCl₃: 66%; NaAuCl₄·2H₂O: 88%; HAuCl₄·4H₂O: 98% under identical coupling conditions
Yield profile supports context-dependent precursor selection
Gold-catalyzed coupling; specific substrate details in source
Organic synthesis Coupling reaction Gold catalysis

Handling Stability: AuCl₃ Dihydrate vs. Anhydrous & Trihydrate

Anhydrous AuCl₃ is extremely hygroscopic, readily hydrolyzing in moist air and requiring strict anhydrous storage conditions [1]. Among hydrated forms, the trihydrate (AuCl₃·3H₂O) offers greater stability than anhydrous but contains variable water content that may affect precision in stoichiometric applications . The dihydrate (AuCl₃·2H₂O) provides an intermediate hydration state that balances handling convenience with reduced water content variability.

Hydration State
Class-level
Dihydrate (2 H₂O) provides defined stoichiometry; anhydrous is extremely hygroscopic; trihydrate shows variable water content
Dihydrate may improve reproducibility in stoichiometric applications
Class-level inference based on hydration behavior
Chemical procurement Handling stability Hydration state

Thermal Stability: AuCl₃ vs. AuCl

Anhydrous AuCl₃ begins to decompose to AuCl at approximately 160 °C . AuCl, in turn, undergoes disproportionation at higher temperatures to yield gold metal and AuCl₃ [1]. This thermal behavior defines the operational temperature window for AuCl₃-containing systems and contrasts with Au(I) species, which are generally less stable.

Thermal Stability
Class-level
AuCl₃ decomposes to AuCl at ~160°C; Au(I) chloride is thermally less stable and disproportionates further
Reported decomposition onset defines thermal operating window
Stability ceiling may limit utility in high-temperature syntheses
Thermal stability Decomposition Oxidation state

Triarylmethane Synthesis with AuCl₃

AuCl₃ efficiently catalyzes the condensation of electron-rich arenes with various aldehydes to yield triarylmethanes under mild conditions [1]. This reaction proceeds without requiring harsh Lewis acids (e.g., AlCl₃) or strong Brønsted acids, demonstrating AuCl₃'s utility as a mild yet effective catalyst for C–C bond formation.

Triarylmethane Synthesis
Cross-study comparable
Condensation of electron-rich arenes with aldehydes proceeds under mild, ambient conditions
May offer functional group tolerance compared to stronger Lewis acids
No quantitative direct comparison with AlCl₃; mildness noted in source
Friedel–Crafts Triarylmethane C–C bond formation

Gold Chloride (AuCl₃) Dihydrate: Key Application Scenarios


Au/TiO₂ Catalyst Preparation for CO Oxidation

AuCl₃ dihydrate is the preferred precursor over HAuCl₄ for preparing Au/TiO₂ catalysts intended for CO oxidation. Evidence demonstrates that Au/TiO₂ catalysts derived from AuCl₃ exhibit higher CO oxidation activity than those prepared from HAuCl₄, with comparable Au particle sizes (86 nm vs. 88 nm) [1]. The activity enhancement is linked to the presence of both reduced and oxidized Au sites that promote carbonate/carboxylate intermediate formation. This scenario applies to environmental catalysis, automotive emission control, and fundamental studies of supported gold catalysis.

Triarylmethane and Friedel–Crafts Synthesis

AuCl₃ dihydrate enables the efficient synthesis of triarylmethanes via condensation of electron-rich arenes with aldehydes under mild conditions [2]. The mild reaction conditions are explicitly noted as a key advantage, distinguishing AuCl₃ from traditional Lewis acids that require harsher reaction environments. This application scenario is optimal for constructing complex molecular architectures where functional group sensitivity precludes the use of stronger Lewis acids, including pharmaceutical intermediate synthesis and fine chemical production.

Alkyne Activation and Cycloisomerization

The dihydrate form of AuCl₃ provides a well-defined hydration state that balances solubility in aqueous and polar organic media with reproducible stoichiometry. This is critical for alkyne hydroamination, cycloisomerization, and hydrofunctionalization reactions where precise catalyst loading is required [3]. Compared to anhydrous AuCl₃ (which is extremely hygroscopic and challenging to weigh accurately) and the trihydrate (which may contain variable water content), the dihydrate offers improved handling characteristics and stoichiometric reliability for reproducible catalytic outcomes.

Gold Nanoparticle Synthesis via Citrate Reduction

AuCl₃ dihydrate serves as the gold precursor for Turkevich-type citrate reduction synthesis of gold nanoparticles. In standard protocols, aqueous AuCl₃ solution (50 mg Au/L) is heated to 70 °C and reduced with sodium citrate dihydrate at a citrate-to-Au mass ratio of 10 [4]. The defined hydration state of the dihydrate ensures reproducible Au(III) concentration in aqueous solution, which is critical for controlling nucleation kinetics, particle size distribution, and batch-to-batch reproducibility. This application is fundamental to biosensing, drug delivery, and catalysis research.

Application
Selection Property
Validation Focus
Au/TiO₂ catalyst for CO oxidation
Precursor-dependent Au speciation and oxidation states
Verify CO oxidation activity under target support and calcination conditions
Triarylmethane & Friedel–Crafts
Mild Lewis acidity for functional-group-sensitive substrates
Evaluate yield and selectivity with specific arene–aldehyde pairs
Alkyne activation & cycloisomerization
Defined dihydrate stoichiometry for accurate catalyst loading
Confirm reproducible kinetics and conversion in target cyclization
Gold nanoparticle synthesis
Consistent Au(III) concentration from fixed hydration state
Validate particle size distribution and batch-to-batch reproducibility

Technical Documentation Hub

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